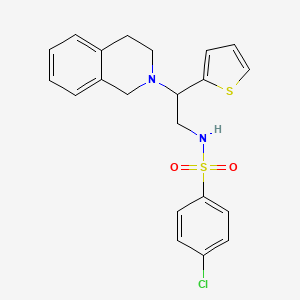

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWPFJFEVUPMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-Ethylamine Synthesis

Thiophene-2-ethylamine is synthesized via nucleophilic substitution. A thiophene-2-carboxaldehyde undergoes Henry reaction with nitromethane, followed by reduction using LiAlH₄:

$$

\text{Thiophene-2-carboxaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{base}} \text{Thiophene-2-CH}2\text{NO}2 \xrightarrow{\text{LiAlH}4} \text{Thiophene-2-CH}2\text{NH}_2

$$

Dihydroisoquinoline Incorporation

The dihydroisoquinoline group is introduced via reductive amination using 1,2,3,4-tetrahydroisoquinoline and formaldehyde under acidic conditions:

$$

\text{Thiophene-2-CH}2\text{NH}2 + \text{1,2,3,4-Tetrahydroisoquinoline} \xrightarrow{\text{HCOOH}} \text{Intermediate}

$$

Reaction Conditions :

Coupling Reaction to Form the Sulfonamide

The final step involves coupling 4-chlorobenzenesulfonyl chloride with the amine intermediate under basic conditions:

Procedure :

- The amine intermediate (1.2 mol) is dissolved in dry dichloromethane (DCM).

- 4-Chlorobenzenesulfonyl chloride (1 mol) is added dropwise at 0°C.

- Triethylamine (2 mol) is introduced to scavenge HCl.

- The mixture is stirred at room temperature for 6–8 hours.

$$

\text{4-Cl-PhSO}2\text{Cl} + \text{Amine Intermediate} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}

$$

Optimization Insights :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of bulky intermediates.

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes side products.

Yield : 62–68% after purification.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v), achieving >95% purity (HPLC).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 7.20–6.90 (m, 6H, Thiophene + Isoquinoline-H).

- HRMS : m/z 433.08 [M+H]⁺ (calculated: 433.07).

Optimization Strategies and Challenges

Steric Hindrance Mitigation

Bulky substituents on the amine intermediate reduce coupling efficiency. Solutions include:

Byproduct Formation

4,4'-Dichlorodiphenyl sulfone (from sulfonyl chloride synthesis) is removed via vacuum distillation or filtration.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

Oxidation: : Oxidative agents can modify the thiophene or isoquinoline rings.

Reduction: : Reducing conditions might be used to selectively reduce specific functional groups without affecting the overall structure.

Substitution: : The chlorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: : For oxidation reactions, reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reducing agents: : Sodium borohydride or lithium aluminum hydride can be employed for reductions.

Nucleophiles: : Examples include amines or thiols for substitution reactions.

Major Products: The major products depend on the type of reaction. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Neuropharmacological Potential

Research indicates that compounds similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide exhibit acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease. The inhibition of acetylcholinesterase can increase acetylcholine levels in the brain, potentially improving cognitive function and memory retention .

Antitumor Activity

The compound's sulfonamide moiety is associated with various anticancer properties. Studies have demonstrated that sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The design of molecular hybrids that incorporate sulfonamide fragments has shown promise in enhancing cytotoxic activity against different cancer types .

Antimicrobial Properties

There is emerging evidence suggesting that compounds containing the isoquinoline structure may possess antimicrobial properties. This could be beneficial in developing new antibiotics or antifungal agents, especially given the increasing resistance to existing medications.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications to optimize biological activity. The synthetic pathways often include:

- Formation of the Isoquinoline Core : This step is crucial as it establishes the pharmacophore responsible for neuropharmacological effects.

- Introduction of the Thiophene Ring : The thiophene moiety may enhance lipophilicity and improve the compound's ability to penetrate biological membranes.

Case Studies and Research Findings

Several studies have investigated the applications of related compounds:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The sulfonamide group, for instance, is known to inhibit certain enzymes by mimicking the structure of natural substrates. The isoquinoline and thiophene groups contribute to the compound's binding affinity and specificity for these targets, influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Their Therapeutic Targets

Key structural analogs and their biological activities are summarized in Table 1.

Key Observations :

- Heterocyclic Substitutions : Replacement of thiophene with thiazole () or oxadiazole () alters electronic properties and binding affinity. Thiophene’s π-conjugation may enhance membrane permeability compared to bulkier substituents.

- Linker Modifications : Ethyl bridges (as in the target compound) vs. sulfonyl linkers () influence conformational flexibility and receptor interactions.

- Dihydroisoquinoline Modifications: Methoxy or dimethyl groups () improve metabolic stability but may reduce solubility.

TP Receptor Antagonism ()

Compounds with tetrahydronaphthalene cores and heterocyclic substituents (e.g., thiazole, oxazole) exhibit nanomolar potency in IP1 functional assays. The thiophene analog’s activity is hypothesized to be comparable, though direct data are lacking.

Antiviral Activity ()

A dihydroisoquinoline-sulfonamide hybrid (1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide) showed 0.602% cytotoxicity in HEK cells, suggesting a favorable therapeutic index. The thiophene group in the target compound may reduce cytotoxicity compared to pyrrolidine derivatives.

NLRP3 Inflammasome Inhibition ()

Sulfonamides with dihydroisoquinoline-ethyl linkages demonstrate moderate purity (48–75%) post-synthesis. The chloro substituent in the target compound may enhance binding to NLRP3’s ATP-binding pocket.

Physicochemical and Crystallographic Data

Biological Activity

The compound 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a member of the sulfonamide class, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H21ClN2OS

- Molecular Weight : 396.9 g/mol

- CAS Number : 898407-86-8

Structure

The compound features a chloro-substituted benzene ring, a sulfonamide group, and an isoquinoline structure, which are known to contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures have shown promising antitumor effects. For instance, a study on benzamide derivatives demonstrated significant inhibition of RET kinase activity, which is crucial in various cancers. The presence of the thiophene and isoquinoline moieties in this compound may enhance its antitumor potential by interacting with specific molecular targets involved in cancer proliferation and survival .

Anti-inflammatory Effects

The compound's structural similarity to known phosphodiesterase (PDE) inhibitors suggests potential anti-inflammatory properties. PDE inhibitors are recognized for their ability to modulate inflammatory responses by increasing intracellular cAMP levels, leading to reduced inflammation. In vivo studies have shown that related compounds effectively diminish airway hyperreactivity and improve lung histology in asthmatic models .

- Inhibition of Enzyme Activity : The sulfonamide group is known for its ability to inhibit various enzymes, potentially including those involved in inflammatory pathways.

- Receptor Modulation : The interaction between the isoquinoline structure and cellular receptors could modulate signaling pathways associated with cell growth and inflammation.

Case Studies

- In Vitro Studies : A series of experiments demonstrated that derivatives of similar compounds exhibited IC50 values in the nanomolar range against specific targets such as PDE4 . This suggests that our compound may exhibit comparable potency.

- Animal Models : In studies involving animal models, sulfonamide derivatives were shown to significantly reduce tumor growth rates and improve survival rates in treated cohorts compared to controls .

Comparative Analysis of Related Compounds

Q & A

Q. What computational strategies predict its ADMET properties early in development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.